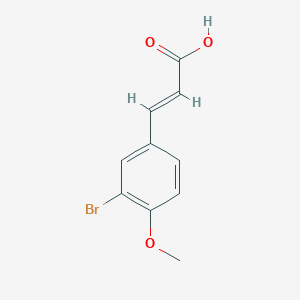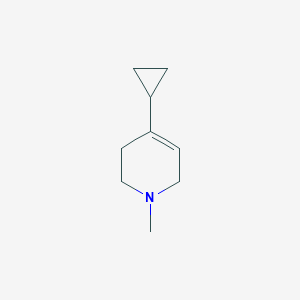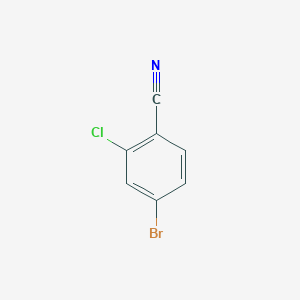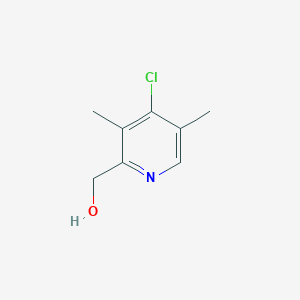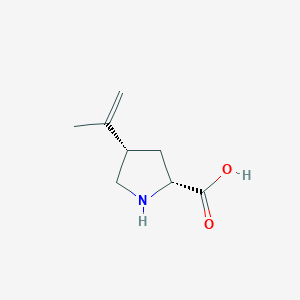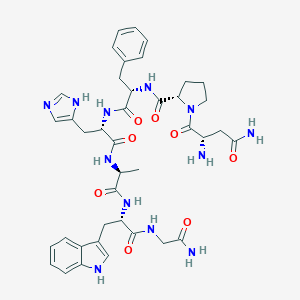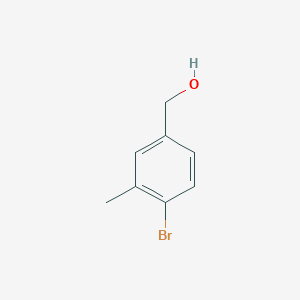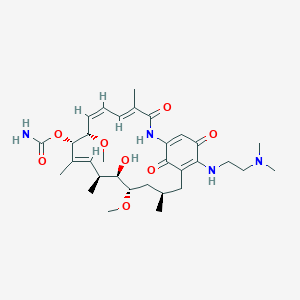
Alvespimycin
Übersicht
Beschreibung
It has been investigated for its antitumor properties and has shown promise in treating various cancers, including solid tumors and acute myeloid leukemia . Alvespimycin exhibits several pharmacologically desirable properties, such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity compared to its predecessor, tanespimycin .
Wirkmechanismus
Target of Action
Alvespimycin primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that facilitates the folding and stability of multiple client proteins, preventing their degradation . These client proteins include oncogenic kinases such as BRAF .
Mode of Action
This compound inhibits HSP90, disrupting its regulation of the correct folding and function of many cellular signaling proteins, referred to as HSP90 client proteins . This inhibition leads to the proteasomal destruction of these client proteins .
Biochemical Pathways
The inhibition of HSP90 by this compound affects various biochemical pathways. It results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . This disruption of the pathways can lead to the mitigation of fibrogenesis, such as skin fibrosis, myocardial fibrosis, renal fibrosis, and liver fibrosis .
Result of Action
This compound mediates an antitumor activity through its inhibition of HSP90 . It has been used in trials studying the treatment of solid tumors in various cancers as an antitumor agent . It has also been found to enhance the potency of telomerase inhibition by imetelstat in pre-clinical models of human osteosarcoma .
Biochemische Analyse
Biochemical Properties
Alvespimycin plays a significant role in biochemical reactions by inhibiting HSP90 . HSP90 is a chaperone protein that assists in the correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . These client proteins include oncogenic kinases such as BRAF .
Cellular Effects
This compound mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction . The administration of this compound results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . It has also been shown to attenuate rotenone-induced toxicity in human SH-SY5Y neuroblastoma cells and isolated rat brain mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins . This compound binds to the ATP-binding motif of HSP90, inhibiting its protein chaperoning activity .
Temporal Effects in Laboratory Settings
This compound has been shown to reduce metabolic activity in a time-, dose-, and cell line-dependent manner . It significantly attenuated rotenone-induced toxicity, as reflected by the increase of cell viability, the reduction of intracellular reactive oxygen species generation, and a reduction in mitochondrial respiratory dysfunction .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring . In vivo and in vitro studies suggest that weak metabolism of this compound occurs in humans .
Vorbereitungsmethoden
Alvespimycin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Geldanamycin ausgehen. Der Syntheseweg beinhaltet den Austausch der an der Benzochinon-Einheit von Geldanamycin gebundenen Methoxygruppe durch eine 2-(Dimethylamino)ethylaminogruppe . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Reagenzien unter kontrollierten Temperaturen und Drücken. Industrielle Produktionsmethoden für this compound ähneln der Laborsynthese, werden aber auf den kommerziellen Bedarf hochskaliert. Die Verbindung wird oft in Form ihres Hydrochloridsalzes hergestellt, um ihre Löslichkeit und Stabilität zu verbessern .
Analyse Chemischer Reaktionen
Alvespimycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Hydrochinonderivate zu bilden.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Dimethylaminogruppe durch andere Nukleophile ersetzt werden kann
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Medizin: this compound hat sich in präklinischen und klinischen Studien als vielversprechendes Antitumormittel erwiesen. .
Wirkmechanismus
Durch die Hemmung von HSP90 zielt this compound auf diese Client-Proteine ab, um sie zum proteasomalen Abbau zu führen, was zur Depletion onkogener Kinasen wie BRAF führt . Dies führt zur Hemmung des Wachstums von Krebszellen und zur Induktion der Apoptose über den mitochondrialen Weg . Zusätzlich wurde gezeigt, dass this compound die Wirksamkeit der Telomerase-Hemmung durch Imetelstat in präklinischen Modellen des menschlichen Osteosarkoms verstärkt .
Vergleich Mit ähnlichen Verbindungen
Alvespimycin wird mit anderen HSP90-Inhibitoren wie Geldanamycin und Tanespimycin verglichen. Während Geldanamycin der erste entdeckte HSP90-Inhibitor war, zeigte er eine signifikante Hepatotoxizität und schlechte Wasserlöslichkeit . Tanespimycin, ein Derivat von Geldanamycin, zeigte verbesserte pharmakologische Eigenschaften, hatte aber immer noch Einschränkungen in Bezug auf metabolische Stabilität und Toxizität . This compound hingegen bietet gegenüber seinen Vorgängern mehrere Vorteile, darunter reduzierte metabolische Belastung, geringere Plasmaproteinbindung, erhöhte Wasserlöslichkeit, höhere Bioverfügbarkeit nach oraler Verabreichung, reduzierte Hepatotoxizität und überlegene Antitumoraktivität .
Ähnliche Verbindungen
- Geldanamycin
- Tanespimycin
- Radicicol
- PU-H71
Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus als HSP90-Inhibitoren, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und Toxizitätsprofilen .
Eigenschaften
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-LMZWQJSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963646 | |
| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2. | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467214-20-6 | |
| Record name | 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvespimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVESPIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



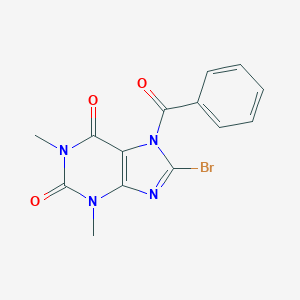
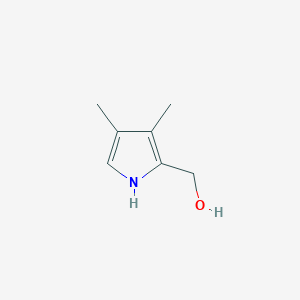

![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)
